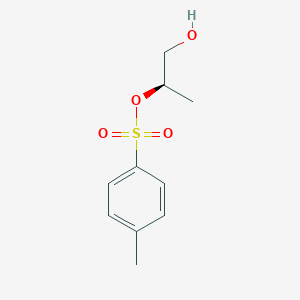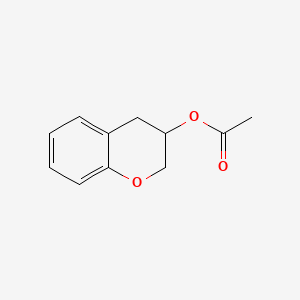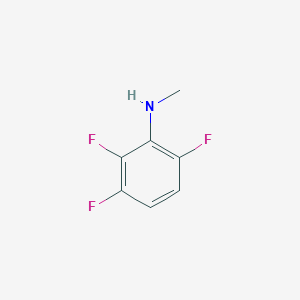
2,3,6-Trifluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trifluoro-N-methylaniline is an aromatic amine with the molecular formula C7H6F3N. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-methylaniline typically involves the nucleophilic substitution of halogenated precursors. One common method is the reaction of 2,3,6-trifluorobenzonitrile with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as halogenation of the benzene ring followed by amination using methylamine. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Aplicaciones Científicas De Investigación
2,3,6-Trifluoro-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trifluoro-N-methylaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2,6-Dichloro-4-trifluoromethylaniline: Contains additional chlorine atoms, which further influence its chemical properties.
Uniqueness: 2,3,6-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Propiedades
Número CAS |
521284-64-0 |
|---|---|
Fórmula molecular |
C7H6F3N |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,3,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3 |
Clave InChI |
MHQPTLLMFOVBHO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



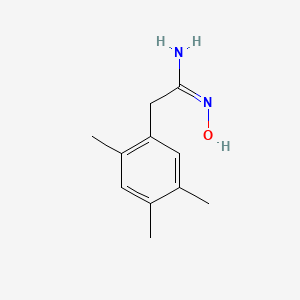
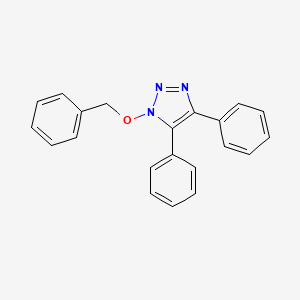
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
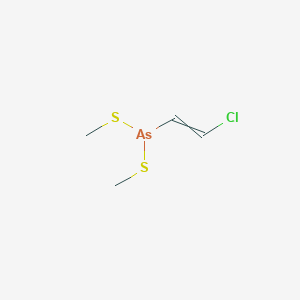
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
